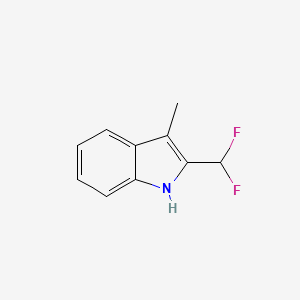

2-(Difluoromethyl)-3-methyl-1H-indole

Descripción

BenchChem offers high-quality 2-(Difluoromethyl)-3-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-3-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H9F2N |

|---|---|

Peso molecular |

181.18 g/mol |

Nombre IUPAC |

2-(difluoromethyl)-3-methyl-1H-indole |

InChI |

InChI=1S/C10H9F2N/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5,10,13H,1H3 |

Clave InChI |

VOPXYSYLBOTYIN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(NC2=CC=CC=C12)C(F)F |

Origen del producto |

United States |

2-(Difluoromethyl)-3-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Design

Executive Summary

The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. 2-(Difluoromethyl)-3-methyl-1H-indole represents a highly optimized structural motif where the metabolic vulnerabilities of the indole core are shielded by a difluoromethyl (-CF₂H) group. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical advantages of this molecule, detail a self-validating, catalyst-free electrochemical synthesis protocol, and explain the causality behind its profound impact on pharmacokinetic (ADME) profiles.

The Strategic Role of the Difluoromethyl Group

The indole core forms the structural basis for numerous neurotransmitters and FDA-approved therapeutics. While simple alkyl-substituted indoles like 3-methylindole serve as valuable starting materials, they often suffer from rapid oxidative metabolism at the C-2 position.

The strategic installation of a difluoromethyl (-CF₂H) group at the C-2 position transforms this basic heterocycle into a high-value pharmacophore. Unlike the fully fluorinated trifluoromethyl (-CF₃) group, which is highly hydrophobic and chemically inert, the -CF₂H group acts as a bioisostere for alcohols and thiols. The electron-withdrawing fluorine atoms polarize the adjacent carbon-hydrogen bond, allowing the -CF₂H group to function as a lipophilic hydrogen bond donor[1]. This unique property enables the molecule to participate in critical protein-ligand interactions without incurring the massive desolvation penalty associated with traditional polar groups.

Physicochemical Profiling

To understand why this specific substitution is highly sought after in drug development, we must analyze the quantitative and qualitative shifts in the molecule's physicochemical properties.

| Parameter | 3-Methyl-1H-indole (Precursor) | 2-(Difluoromethyl)-3-methyl-1H-indole | Causality of Shift |

| Molecular Weight | 131.17 g/mol | 181.18 g/mol | Addition of -CF₂H maintains a low MW, ideal for CNS penetration (Lipinski's Rule of 5). |

| LogP (Lipophilicity) | ~2.60 | ~3.20 - 3.40 | The highly polarized but non-polarizable C-F bonds increase lipophilicity, driving membrane permeability. |

| Hydrogen Bonding | 1 HBD (N-H) | 1 Strong HBD (N-H), 1 Weak HBD (C-H of CF₂H) | The electron-withdrawing fluorines polarize the adjacent C-H bond, enabling it to act as a weak HBD[1]. |

| Metabolic Vulnerability | High (C-2 oxidation) | Low (C-2 blocked) | Fluorine's high bond dissociation energy (C-F ~116 kcal/mol) and steric bulk prevent oxidative cleavage. |

Mechanistic Synthesis: Electrochemical C-2 Difluoromethylation

Historically, appending a -CF₂H group to electron-rich heteroarenes required harsh conditions, toxic radical initiators, or expensive transition metal catalysts (such as Palladium or Ruthenium). In late-stage drug development, the use of heavy metals introduces the regulatory burden of rigorous ICP-MS metal-scavenging workflows.

A modern, highly efficient alternative utilizes electrochemical oxidation to achieve direct C-2 difluoromethylation under catalyst- and oxidant-free conditions. By using the bench-stable salt sodium difluoromethanesulfinate (HCF₂SO₂Na), anodic oxidation generates the electrophilic •CF₂H radical in situ, which rapidly adds to the electron-rich C-2 position of the 3-methylindole substrate[2].

Electrochemical C-2 difluoromethylation mechanism of 3-methylindole via a radical pathway.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every critical step includes a mechanistic rationale and an analytical checkpoint.

Objective: Catalyst-free synthesis of 2-(difluoromethyl)-3-methyl-1H-indole. Rationale for Setup: An undivided cell is selected to minimize ohmic resistance and simplify the apparatus. The absence of transition metals ensures the final product is free of catalytic impurities.

Step-by-Step Methodology:

-

Reaction Assembly: In an undivided electrochemical cell equipped with a platinum plate anode (1 cm × 1 cm) and a platinum plate cathode (1 cm × 1 cm), add 3-methylindole (1.0 mmol) and HCF₂SO₂Na (3.0 mmol).

-

Solvent & Electrolyte: Dissolve the reagents in 10 mL of a CH₃CN/H₂O mixture (4:1 v/v).

-

Causality: The biphasic nature of the reagents requires a co-solvent system; water dissolves the inorganic sulfinate salt, while acetonitrile solubilizes the indole and stabilizes the radical intermediates. Add nBu₄NBF₄ (0.1 M) as the supporting electrolyte to ensure conductivity.

-

-

Electrolysis: Electrolyze the mixture at a constant current of 10 mA at ambient temperature (25 °C).

-

In-Process Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 8:2).

-

Validation Checkpoint: The product will elute with a higher Rf value than 3-methylindole. The lipophilic nature of the -CF₂H group masks the polarity of the C-2 position, causing it to travel further up the silica plate.

-

-

Workup: Upon complete consumption of the starting material (typically 3-5 hours), transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual salts, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography on silica gel.

-

Structural Self-Validation (NMR):

-

¹⁹F NMR (376 MHz, CDCl₃): Confirm success by locating a characteristic doublet at approximately -115 ppm (2F, J ≈ 54 Hz).

-

¹H NMR (400 MHz, CDCl₃): Validate the structure by identifying a triplet at ~6.80 ppm (1H, J ≈ 54 Hz). This corresponds to the proton of the CF₂H group splitting with the two adjacent fluorine atoms. The preservation of the N-H broad singlet at ~8.0 ppm confirms that unwanted N-difluoromethylation did not occur.

-

Pharmacokinetic (ADME) Optimization in Drug Design

The strategic installation of a difluoromethyl group at the C-2 position of 3-methylindole derivatives is a proven tactic for overcoming severe pharmacokinetic liabilities.

In the development of 5-HT₆ receptor antagonists for the treatment of Alzheimer's disease, replacing a standard methyl group with a difluoromethyl group at the indole core yielded profound in vivo improvements[3].

Causality of ADME Enhancement:

-

Metabolic Shielding: The C-2 position of indoles is highly susceptible to oxidative metabolism by hepatic CYP450 enzymes. The strong electron-withdrawing nature of the C-F bonds deactivates this site toward electrophilic oxidation, significantly extending the biological half-life.

-

Blood-Brain Barrier (BBB) Penetration: The -CF₂H group increases the overall lipophilicity of the molecule. In in vivo rat models, this specific substitution resulted in a 30-fold higher Area Under the Curve (AUC) and an exceptional brain-to-plasma (Cb/Cp) ratio of ~6, indicating highly efficient CNS penetration[3].

ADME optimization logic utilizing -CF2H bioisosteric replacement at the indole C-2 position.

Conclusion

The 2-(difluoromethyl)-3-methyl-1H-indole motif is a masterclass in rational drug design. By leveraging modern electrochemical synthesis, researchers can access this scaffold cleanly and efficiently without transition metal contamination. Once integrated into a larger pharmacophore, the -CF₂H group acts as a metabolic shield and a lipophilic hydrogen bond donor, directly translating to superior bioavailability and targeted CNS delivery.

References

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of the American Chemical Society. 1[1]

-

Bioorganic & Medicinal Chemistry. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties. PubMed. 3[3]

-

ResearchGate. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. 2[2]

-

Organic & Biomolecular Chemistry. (2023). A green and efficient electrochemical method for the preparation of difluoromethylated indoles. RSC Publishing.

-

Organic Letters. (2015). Palladium-Catalyzed C−H Ethoxycarbonyldifluoromethylation of Electron-Rich Heteroarenes. LabXing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and logP Values of Difluoromethylated Indoles

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune physicochemical properties and enhance pharmacokinetic profiles.[1][2] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group stands out for its unique electronic and steric properties, particularly its ability to modulate lipophilicity in a nuanced manner. This guide provides an in-depth analysis of the impact of difluoromethylation on the indole scaffold, a privileged structure in numerous therapeutic agents. We will explore the theoretical underpinnings of lipophilicity, detail both experimental and computational methodologies for determining the partition coefficient (logP), and discuss the strategic implications for drug design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the difluoromethyl group to optimize lead compounds.

The Central Role of Lipophilicity in Drug Efficacy

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter that profoundly influences a drug's journey through the body.[3][4] It is a key determinant of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound.[5][6][7] A drug candidate must possess a finely tuned lipophilicity to navigate a complex series of biological barriers:

-

Absorption: To be orally bioavailable, a drug must be lipophilic enough to passively diffuse across the lipid bilayer of gastrointestinal tract membranes but not so lipophilic that it has poor aqueous solubility.[3][]

-

Distribution: Lipophilicity governs how a drug distributes into various tissues. Highly lipophilic compounds may readily cross the blood-brain barrier but can also accumulate in adipose tissue, potentially leading to a longer half-life and unforeseen toxicity.[][9]

-

Metabolism: More lipophilic drugs are often more susceptible to metabolism by cytochrome P450 enzymes in the liver, which convert them into more water-soluble (hydrophilic) metabolites for excretion.[6][][9]

-

Target Binding: The binding pockets of many protein targets are hydrophobic in nature. Therefore, increasing lipophilicity can enhance binding affinity and potency, although excessive lipophilicity can also lead to non-specific binding and off-target effects.[]

The most widely accepted metric for quantifying lipophilicity is the partition coefficient (P) , defined as the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical use, this is expressed in a logarithmic form, logP .[3][10]

logP = log10 ([Compound]octanol / [Compound]water)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[10] For ionizable molecules, the distribution coefficient (logD) is used, which is the logP at a specific pH (e.g., physiological pH 7.4).[11][12][13]

The Difluoromethyl Group: A Unique Modulator of Molecular Properties

The introduction of a difluoromethyl (-CF2H) group is a strategic choice in medicinal chemistry to subtly alter a molecule's properties. It is often considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups.[14] Its uniqueness stems from a delicate balance of characteristics that distinguish it from its non-fluorinated counterpart, the methyl (-CH3) group, and its perfluorinated cousin, the trifluoromethyl (-CF3) group.

-

Increased Lipophilicity (vs. -CH3): The replacement of two hydrogen atoms with highly electronegative fluorine atoms generally increases lipophilicity compared to a methyl group. However, this effect is highly context-dependent, with studies showing the change in logP (ΔlogP) upon CH3 → CF2H substitution can range from -0.1 to +0.4.[15][16] This demonstrates that the impact is not merely additive but is influenced by the surrounding molecular environment.

-

Moderate Lipophilicity (vs. -CF3): The -CF3 group is a powerful lipophilicity enhancer. The -CF2H group offers a more moderate increase, providing chemists with a tool for finer control over the final logP value, helping to avoid the pitfalls of excessive lipophilicity.

-

Hydrogen Bond Donor Capability: Unlike the -CF3 group, the -CF2H group possesses a weakly acidic proton, allowing it to act as a hydrogen bond donor.[14][15] This capability, similar in strength to that of anilines or thiophenols, can introduce favorable interactions with protein targets that would be lost with a -CF3 substitution.[15][16][17]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF2H group more resistant to oxidative metabolism compared to a methyl group, which can extend a drug's half-life.[2][14]

The indole scaffold, with its multiple potential substitution sites, provides a rich canvas for exploring these effects. Attaching the -CF2H group to the nitrogen (N-1), the pyrrole ring (C-2, C-3), or the benzene ring can lead to distinct changes in the molecule's overall electronic profile and lipophilicity.

Methodologies for logP Determination

Accurate determination of logP is crucial for building reliable structure-activity relationships (SAR). Both experimental and computational methods are employed, each with distinct advantages and limitations depending on the stage of the drug discovery process.

Experimental Determination of logP

Experimental methods provide the most reliable logP values, serving as the ground truth for computational models.

Long considered the "gold standard," the shake-flask method directly measures the partitioning of a compound between n-octanol and water.[10]

Causality Behind the Protocol: The core principle is to allow a solute to reach thermodynamic equilibrium between two immiscible phases. Pre-saturating each solvent with the other is critical to prevent volume changes during the experiment that would alter concentrations. The choice of a sensitive analytical method like HPLC ensures accurate quantification even when the concentration in one phase is very low.

Experimental Protocol: Shake-Flask logP Determination

-

Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of each for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Prepare a stock solution of the difluoromethylated indole in the most soluble phase (typically n-octanol). The concentration should be chosen to ensure detectability in both phases post-partitioning.

-

Partitioning: In a screw-cap vial, combine a precise volume of the pre-saturated aqueous phase and the pre-saturated organic phase (e.g., 5 mL of each). Add a small, known amount of the compound stock solution.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). The goal is a thorough mixing without forming a stable emulsion.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and water layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[3]

-

Calculation: Calculate logP using the formula: logP = log10 (Concentration_octanol / Concentration_water).

The RP-HPLC method is a high-throughput alternative that estimates logP by correlating a compound's retention time with those of known standards.[18][19]

Causality Behind the Protocol: This method leverages the principle that in reversed-phase chromatography, more lipophilic compounds interact more strongly with the non-polar stationary phase (e.g., C18) and thus elute later (have a longer retention time). By creating a calibration curve with compounds of known logP values, the logP of an unknown compound can be interpolated from its retention time.

Experimental Protocol: RP-HPLC logP Estimation

-

System Setup: Use an HPLC system with a reversed-phase column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Reference Standards: Select a set of 5-7 commercially available compounds with accurately known logP values that span the expected range of your test compound.

-

Calibration Curve Generation:

-

Inject each reference standard individually onto the HPLC system under isocratic conditions.

-

Record the retention time (t_R) and determine the void time (t_0) using a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.

-

Plot the known logP values of the standards against their corresponding log(k) values. Perform a linear regression to obtain a calibration equation (logP = m * log(k) + c).[18]

-

-

Test Compound Analysis: Inject the difluoromethylated indole sample using the same HPLC method and calculate its log(k) value.

-

logP Calculation: Substitute the log(k) value of the test compound into the calibration equation to determine its estimated logP.[18]

Computational (in silico) Prediction of logP

Computational methods allow for the rapid estimation of logP for vast numbers of virtual compounds, making them indispensable in the early stages of drug design.[20] These methods generally fall into two categories:

-

Fragment-Based Methods (e.g., ClogP): These algorithms deconstruct a molecule into predefined structural fragments. The final logP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[12][21]

-

Atom-Based Methods (e.g., AlogP, XlogP): These methods calculate logP by summing the contributions of individual atoms, with each atom's contribution being determined by its atom type and local environment.[20][22][23]

Trustworthiness and Validation: While incredibly useful, it is crucial to recognize that in silico values are predictions, not measurements. Their accuracy can be lower for novel chemical scaffolds or molecules with unusual electronic properties, as the underlying algorithms are trained on existing experimental data.[19][20] For novel difluoromethylated indoles, it is advisable to use multiple prediction algorithms and calculate a "consensus logP" to increase confidence in the estimate.[24] Whenever possible, these predictions should be validated by experimental measurement for key compounds in a series.

| Method | Principle | Throughput | Accuracy | Sample Requirement | Key Advantage |

| Shake-Flask | Direct partitioning between n-octanol and water | Low | High (Gold Standard) | High purity, mg scale | Direct, thermodynamic measurement |

| RP-HPLC | Correlation of retention time with known standards | High | Good (Method-dependent) | Low purity, µg scale | High throughput, automatable |

| Computational | Summation of atomic or fragmental contributions | Very High | Variable (Predictive) | None (Structure only) | Instantaneous, no synthesis needed |

Case Study: Impact of C-2 Difluoromethylation on the Indole Scaffold

To illustrate the practical application of these concepts, let's analyze the effect of adding a difluoromethyl group at the 2-position of the indole ring.

| Compound | Structure | Experimental logP | ΔlogP (vs. Indole) | ΔlogP (vs. 2-Methylindole) |

| Indole | Indole Ring | ~2.14 | - | - |

| 2-Methylindole | Indole with -CH3 at C-2 | ~2.63 | +0.49 | - |

| 2-Difluoromethylindole | Indole with -CF2H at C-2 | 2.60[25] | +0.46 | -0.03 |

Note: logP values for Indole and 2-Methylindole are consensus literature values and may vary slightly between sources.

Analysis and Field Insights: The data reveals several key points. Both methyl and difluoromethyl substitutions at the C-2 position significantly increase the lipophilicity compared to the parent indole, as expected. More interestingly, the logP of 2-difluoromethylindole (2.60) is nearly identical to that of 2-methylindole (2.63). This is a case where the ΔlogP (CH3 → CF2H) is close to zero, highlighting the context-dependent nature of fluorine's effect on lipophilicity.[15][16]

For a drug developer, this is a powerful finding. One could potentially swap a C-2 methyl group for a C-2 difluoromethyl group to block a known site of metabolic oxidation (improving pharmacokinetic stability) without significantly altering the compound's overall lipophilicity. This allows for the targeted improvement of one ADME property while keeping another crucial one constant, demonstrating a highly strategic application of the -CF2H group in lead optimization. A logP of 2.60 falls squarely within the "drug-like" chemical space (often cited as logP < 5), suggesting a favorable balance for oral absorption.[12][26]

Conclusion and Strategic Outlook

The difluoromethyl group is a uniquely valuable tool in the medicinal chemist's arsenal for the fine-tuning of indole-based drug candidates. It offers a sophisticated method for modulating lipophilicity, enhancing metabolic stability, and introducing potential hydrogen-bonding interactions. Its impact is not absolute but is highly dependent on its position and the overall molecular context, necessitating careful measurement and analysis.

A multi-faceted approach to determining lipophilicity is essential for success. High-throughput computational models are invaluable for initial screening and library design, while robust experimental methods like RP-HPLC and the shake-flask technique are required for accurate characterization of lead compounds and the validation of in silico models. By understanding the principles and applying the methodologies detailed in this guide, researchers can effectively harness the properties of the difluoromethyl group to design next-generation indole-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Available from: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. Available from: [Link]

-

MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. MDPI Preprints. Available from: [Link]

-

Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available from: [Link]

-

Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 14(11), 1083-1085. Available from: [Link]

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Available from: [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

-

Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available from: [Link]

-

Wang, F., Wang, D., Wan, W., & Li, X. (2017). Copper-Catalyzed Synthesis of Indol-3-yl α-(Difluoromethyl)-α-(trifluoromethyl)carbinols: Construction of Difluoromethylated sp3 Carbon Centers. Organic Letters, 19(19), 5142–5145. Available from: [Link]

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the chances of success in development. Nature Reviews Drug Discovery, 6(11), 881-890. Available from: [Link]

-

Wang, F., Wang, D., Wan, W., & Li, X. (2017). Copper-Catalyzed Synthesis of Indol-3-yl α-(Difluoromethyl)-α-(trifluoromethyl)carbinols. Organic Letters, 19(19), 5142-5145. Available from: [Link]

-

Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. European Journal of Pharmaceutical Sciences, 189, 106548. Available from: [Link]

-

ResearchGate. (n.d.). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Available from: [Link]

-

Ma, J., et al. (2023). Divergent synthesis of difluoromethylated indole-3-carbinols, bisindolylmethanes and indole-3-methanamines. Organic & Biomolecular Chemistry, 21(48), 9901-9905. Available from: [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

-

Practical Fragments. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of fluorinated polycyclic indoles. Available from: [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Available from: [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Available from: [Link]

-

Gackowski, M., et al. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 30(17), 3589. Available from: [Link]

-

ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Available from: [Link]

-

ResearchGate. (n.d.). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available from: [Link]

-

Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. QSAR & Combinatorial Science, 27(11-12), 1336-1345. Available from: [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available from: [Link]

-

Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1801-1811. Available from: [Link]

-

Szymańska, E., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7013. Available from: [Link]

-

ResearchGate. (2024, May). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available from: [Link]

-

Jant's web site. (n.d.). Physicochemical parameters for drug candidate compounds. Available from: [Link]

-

Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(12), 1646–1649. Available from: [Link]

-

Ghose, A. K., & Crippen, G. M. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design, 8(3), 162-171. Available from: [Link]

-

Geri Lab. (2021, September 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-(Difluoromethyl)-1H-indole Properties. CompTox Chemicals Dashboard. Available from: [Link]

-

BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?. Available from: [Link]

-

Drug Design Org. (2004, April 15). ADME Properties - Pharmacokinetics. Available from: [Link]

-

ResearchGate. (2018, July). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. Available from: [Link]

-

AMBOSS. (2019, September 27). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs [Video]. YouTube. Available from: [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Available from: [Link]

-

ACS Publications. (2023, March 29). Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal. Available from: [Link]

-

ResearchGate. (n.d.). log P values measured for the different ether‐esters 1–4 and Dlog P calculated for matched pairs of methylene and difluoromehylene ether‐esters. Available from: [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]

-

Phillips, R. S., & Miles, E. W. (1988). The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Biochemistry, 27(1), 159-164. Available from: [Link]

-

MDPI. (2025, November 7). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. emerypharma.com [emerypharma.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. tandfonline.com [tandfonline.com]

- 6. bioivt.com [bioivt.com]

- 7. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 9. m.youtube.com [m.youtube.com]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cmst.eu [cmst.eu]

- 13. acdlabs.com [acdlabs.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 20. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 21. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies | MDPI [mdpi.com]

- 23. Jant's web site [shaker.umh.es]

- 24. vcclab.org [vcclab.org]

- 25. CompTox Chemicals Dashboard [comptox.epa.gov]

- 26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 2-(Difluoromethyl)-3-methyl-1H-indole in medicinal chemistry

Title: The Strategic Fluorine: A Technical Guide to 2-(Difluoromethyl)-3-methyl-1H-indole in Medicinal Chemistry

Executive Summary

This technical guide analyzes the physicochemical and pharmacological utility of 2-(difluoromethyl)-3-methyl-1H-indole . In modern drug discovery, this scaffold represents a convergence of two critical design strategies: the exploitation of the indole "privileged structure" and the use of the difluoromethyl group (

Part 1: The Pharmacophore Logic

The "Lipophilic Hydrogen Bond Donor" Paradigm

The defining feature of this molecule is the C2-difluoromethyl group.[1][2][3] Unlike the trifluoromethyl group (

-

Bioisosterism:

acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[3] It retains the H-bond donor capability but with significantly higher lipophilicity ( -

Acidity & Binding: The electronegativity of the two fluorine atoms polarizes the C-H bond. While weaker than a traditional -OH donor, the

proton can form specific interactions with backbone carbonyls or Asp/Glu side chains in target proteins (e.g., Kinase hinge regions). -

Indole NH Modulation: The electron-withdrawing nature (

) of the C2-

The C3-Methyl Function

The C3-methyl group serves as a steric anchor. In many kinase inhibitors (e.g., covalent inhibitors targeting Cys residues), the C3 substituent directs the vector of the scaffold. However, unsubstituted 3-methylindole (skatole) is associated with pneumotoxicity due to bioactivation (cytochrome P450-mediated dehydrogenation to the electrophilic 3-methyleneindolenine).

-

Stabilization Strategy: Introduction of the electron-withdrawing C2-

group raises the oxidation potential of the indole ring, thereby electronically deactivating the system and potentially mitigating the formation of reactive electrophilic metabolites at the C3 position.

Part 2: Visualization of Physicochemical Logic

Figure 1: Structure-Activity Relationship (SAR) map illustrating the functional roles of the C2 and C3 substituents.

Part 3: Synthetic Accessibility

While classical Fischer Indole synthesis can be adapted, modern medicinal chemistry prefers late-stage functionalization. The most robust and scalable method for accessing 2-(difluoromethyl)-3-methyl-1H-indole is the Radical C-H Difluoromethylation of 3-methylindole.

Selected Methodology: Zinc-Mediated Radical Functionalization

This protocol utilizes zinc difluoromethanesulfinate (DFMS, "Baran's Reagent") as a source of the

Reaction Scheme Logic:

-

Initiation: Oxidative decomposition of the sulfinate releases the

radical. -

Addition: The electrophilic

radical attacks the electron-rich C2 position of the 3-methylindole. -

Re-aromatization: Oxidative restoration of the indole aromaticity.

Step-by-Step Protocol

-

Substrate: 3-Methylindole (Skatole) [1.0 equiv]

-

Reagent: Zinc difluoromethanesulfinate (DFMS) [3.0 equiv]

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) [5.0 equiv]

-

Solvent: Dichloromethane (DCM) / Water (2.5:1 biphasic system)

-

Temperature: 0°C to Room Temperature (RT)

Workflow:

-

Setup: To a vigorously stirred solution of 3-methylindole (1.31 g, 10 mmol) in DCM (25 mL) and water (10 mL) at 0°C, add zinc difluoromethanesulfinate (8.8 g, 30 mmol).

-

Addition: Add TBHP (5.0 equiv) dropwise over 10 minutes. The reaction is exothermic; control temperature <10°C during addition.

-

Reaction: Remove ice bath and stir vigorously at RT for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[5] The product spot will be less polar than the starting material.

-

Workup: Dilute with DCM (50 mL). Wash with saturated

(2 x 30 mL) to remove sulfinic acid byproducts. Wash with brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

-

Yield Expectation: 50–70% isolated yield.

Part 4: Experimental Workflow Visualization

Figure 2: Process flow for the innate C-H difluoromethylation of 3-methylindole.

Part 5: Data Summary & Comparative Analysis

The following table contrasts the target molecule with its non-fluorinated and trifluoromethylated analogs to highlight the specific medicinal chemistry advantages.

| Property | 3-Methylindole (Parent) | 2- | 2- |

| H-Bond Donor (C2) | None (C-H is inert) | Yes (Weak, Lipophilic) | No (No proton) |

| LogP (Lipophilicity) | ~2.6 | ~3.0 - 3.2 | ~3.5 - 3.8 |

| Indole NH Acidity | Low ( | Moderate ( | High ( |

| Metabolic Liability | High (C3-oxidation) | Reduced (Electronic deactivation) | High Stability |

| Steric Bulk (C2) | Small (H) | Medium ( | Large ( |

| Primary Utility | Natural Metabolite | Bioisostere for C2-OH/SH | Hydrophobic Spacer |

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

- Significance: Establishes the group as a viable H-bond donor with experimental and LogP d

-

[2]

-

Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Difluoromethyl Radicals." Nature, 492, 95–99. (Methodology adapted for Indoles).[6][7][8][9][10][11]

- Significance: The foundational paper for using Zinc sulfinates (DFMS)

-

Ye, Y., et al. (2018).[12] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676–1679.

-

Significance: Provides the mechanistic basis for cyclization approaches to fluoro-indoles, relevant for alternative synthetic routes.[12]

-

-

Skgsberg, E., et al. (2007). "Metabolism and bioactivation of 3-methylindole by human liver microsomes." Chemical Research in Toxicology, 20(1), 165–173.

- Significance: Details the metabolic toxicity of the parent scaffold, justifying the need for C2-substitution.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 12. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

Hydrogen bonding capacity of the difluoromethyl group in indoles

The Hydrogen Bonding Capacity of the Difluoromethyl Group (-CF2H) in Indole Scaffolds: A Technical Guide for Rational Drug Design

Executive Summary

In the realm of medicinal chemistry, optimizing a lead compound often requires navigating the paradox between maintaining sufficient lipophilicity for membrane permeability and retaining hydrogen bond donors (HBDs) for target affinity. As a Senior Application Scientist, I frequently deploy the difluoromethyl group (-CF2H) to resolve this bottleneck. Unlike the electronically inert trifluoromethyl (-CF3) group, the -CF2H moiety acts as a "lipophilic hydrogen bond donor," serving as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups[1]. When integrated into the privileged indole scaffold, the -CF2H group offers a unique vector for fine-tuning physicochemical properties and kinase hinge-binding interactions.

The Bioisosteric Paradigm: -CF2H as a Lipophilic H-Bond Donor

The foundational logic behind utilizing -CF2H lies in the extreme electronegativity of its two geminal fluorine atoms. These halogens exert a profound inductive electron-withdrawing effect, highly polarizing the adjacent C-H bond[2].

-

Energetics and Geometry: Crystallographic and computational models confirm that the -CF2H group participates in non-covalent CF2H···O and CF2H···N interactions[3]. These hydrogen bonds typically exhibit D-H···A distances of ~2.3 to 2.5 Å and binding energies of ~1.0 to 2.5 kcal/mol.

-

Abraham's Solute Acidity (A): The hydrogen bond acidity parameter (A) for the -CF2H group ranges from 0.085 to 0.126. This places its HBD capacity on par with thiophenols and anilines, though it remains weaker than classical hydroxyl groups[1].

-

Lipophilicity (ΔlogP): Replacing a methyl group (-CH3) with -CF2H typically yields a ΔlogP(water-octanol) spanning from -0.1 to +0.4. This allows the molecule to bypass Phase II metabolic liabilities (like rapid glucuronidation of -OH groups) without incurring the massive desolvation penalties associated with highly polar classical HBDs[4].

Logical framework of -CF2H as a lipophilic hydrogen bond donor.

Electronic Modulation in Indole Scaffolds

The indole ring is an electron-rich heteroaromatic system. The exact placement of the -CF2H group on this scaffold dictates its hydrogen bonding capacity, as the local electronic environment directly modulates C-H polarization[5].

-

C2 and C3 Positions: Functionalization at the pyrrole-like moiety of the indole places the -CF2H group in direct conjugation with the electron-donating nitrogen. This slightly attenuates the HBD capacity compared to highly electron-deficient aromatics, but provides excellent geometric vectors for interacting with kinase hinge regions.

-

Benzenoid Ring (C4-C7): Placing the -CF2H group on the benzenoid ring allows it to act as an isostere for hydroxymethyl or methoxy groups. A linear correlation exists between the measured HBD acidity of the -CF2H group and the Hammett σ constants of the surrounding aromatic system[6]. Adding electron-withdrawing groups (EWGs) elsewhere on the indole further deshields the CF2H proton, enhancing its HBD strength.

Quantitative Profiling: H-Bond Acidity vs. Lipophilicity

To make informed bioisosteric replacements, we must quantify the trade-offs. The table below synthesizes the physicochemical parameters of the -CF2H group against classical moieties.

| Functional Group | Abraham's Acidity (A) | ΔlogP (vs -CH3) | Primary Bioisosteric Role | Metabolic Liability |

| -OH (Hydroxyl) | ~0.60 | Highly Negative | Classical Strong HBD | High (Glucuronidation) |

| -SH (Thiol) | ~0.11 | Positive | Weak HBD | High (Oxidation/Disulfides) |

| -NH2 (Amine) | ~0.26 | Negative | Classical HBD / Base | Moderate (N-acetylation) |

| -CF2H (Indole/Aryl) | 0.085 – 0.126 | -0.1 to +0.4 | Lipophilic HBD | Low (Metabolically Stable) |

| -CF3 (Trifluoromethyl) | 0.00 | Highly Positive | Purely Lipophilic (No HBD) | Low |

(Data synthesized and adapted from Abraham's solute parameters and lipophilicity studies[1],[4])

Experimental Workflows & Self-Validating Protocols

To harness the -CF2H group effectively, researchers must be able to synthesize these derivatives and empirically quantify their HBD capacity. Below are field-proven, self-validating methodologies.

Protocol A: NMR-Based Quantification of H-Bond Acidity (Abraham's Method)

Causality: We utilize 1H-NMR titration in a non-competing solvent (CDCl3 or CCl4) to measure the chemical shift (Δδ) of the -CF2H proton upon the addition of a known Hydrogen Bond Acceptor (HBA), such as DMSO. Using a competing solvent like Methanol-d4 would mask the interaction[4].

-

Sample Preparation: Dissolve 0.05 mmol of the difluoromethylated indole in 0.5 mL of anhydrous CDCl3 (ensure the solvent is passed through basic alumina to remove acidic impurities).

-

Baseline Acquisition: Record a high-resolution 1H-NMR spectrum at 298 K. Identify the characteristic -CF2H triplet (typically between δ 6.0 - 7.5 ppm, with a large geminal coupling constant

≈ 50-60 Hz). -

Titration: Sequentially add 5 μL aliquots of anhydrous DMSO-d6 (the HBA).

-

Tracking: Record a 1H-NMR spectrum after each addition. Track the downfield chemical shift (Δδ) of the -CF2H proton.

-

Data Analysis: Plot Δδ against the concentration of DMSO. Calculate the solute HBD acidity parameter (A) using Abraham's linear free energy relationship equations.

-

Self-Validation System: Run a parallel titration using 4-fluorophenol (a standard with a known A value). If the calculated A for 4-fluorophenol deviates by >5% from literature, recalibrate the anhydrous state of your HBA titrant.

Workflow for quantifying CF2H hydrogen bond acidity via NMR.

Protocol B: Late-Stage Radical Difluoromethylation of Indoles

Causality: Traditional electrophilic difluoromethylation can result in poor regioselectivity on the electron-rich indole ring. Utilizing a radical pathway (e.g., via zinc sulfinate reagents like zinc difluoromethanesulfinate) provides orthogonal reactivity, allowing for late-stage C-H functionalization at the C2/C3 positions without pre-functionalization[7].

-

Reaction Setup: In an inert atmosphere, dissolve the indole substrate (1.0 equiv, 0.5 mmol) in a biphasic mixture of CH2Cl2 and H2O (2.5 mL / 1.0 mL).

-

Reagent Addition: Add zinc difluoromethanesulfinate (DFMS, 3.0 equiv) as the -CF2H radical precursor.

-

Initiation: Add tert-butyl hydroperoxide (TBHP, 5.0 equiv) dropwise at 0 °C. TBHP acts as the radical initiator, oxidizing the sulfinate to generate the electrophilic •CF2H radical.

-

Reaction Progression: Stir vigorously at room temperature for 12-24 hours. The biphasic system prevents the over-oxidation of the sensitive indole core.

-

Self-Validation System: Extract a 50 μL aliquot of the organic layer and analyze via 19F-NMR. The appearance of a distinct doublet (due to

coupling) confirms the successful generation and trapping of the -CF2H group. Do not proceed to aqueous workup until this signal plateaus.

Conclusion

The integration of the difluoromethyl group into indole scaffolds represents a masterclass in rational drug design. By leveraging the extreme electronegativity of fluorine, chemists can synthesize a moiety that mimics the target-binding hydrogen bond capacity of classical donors (like -OH or -SH) while maintaining the lipophilicity required for optimal pharmacokinetic profiles[1]. As structural biology and computational modeling continue to advance, the deliberate mapping of CF2H···O/N interactions will undoubtedly yield next-generation therapeutics with superior efficacy and safety margins.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. URL: [Link]

-

Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). "CF2H, a Hydrogen Bond Donor." Journal of the American Chemical Society. URL: [Link]

-

Lin, Q., et al. (2020). "Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach." Nature Communications. URL: [Link]

-

Kenny, P. W. (2021). "Hydrogen bond donors in drug design." ChemRxiv. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Switch: Metabolic Stability & Bioisosterism of 2-Difluoromethyl vs. 2-Trifluoromethyl Indoles

The following technical guide details the metabolic stability, physicochemical properties, and experimental characterization of 2-difluoromethyl (

Executive Summary

In medicinal chemistry, the substitution of hydrogen with fluorine is a canonical strategy to modulate metabolic stability and lipophilicity.[1][2][3] However, the choice between a difluoromethyl (

While both groups block metabolic oxidation at the C2 position, they diverge fundamentally in their interaction with biological targets and their metabolic fate. The

This guide provides the mechanistic rationale, comparative data, and experimental protocols required to evaluate these two privileged motifs.

Physicochemical Divergence

The metabolic fate of these indoles is dictated by their electronic and steric properties. The 2-position of the indole is electron-rich; substituting it with strong electron-withdrawing groups (EWGs) dramatically alters the reactivity of the entire scaffold.

Electronic & Steric Comparison

| Feature | 2-Trifluoromethyl Indole ( | 2-Difluoromethyl Indole ( | Impact on Drug Design |

| Hammett Constant ( | 0.54 | 0.32 | |

| Lipophilicity ( | +1.1 to +1.2 (vs H) | +0.5 to +0.7 (vs H) | |

| H-Bonding Capacity | None (Acceptor only, weak) | Lipophilic H-Bond Donor | |

| Steric Volume | ~42 | ~30 | |

| Indole NH Acidity ( | Increases Acidity ( | Moderate Increase | 2- |

The "Lipophilic Hydrogen Bond Donor" Effect

The C-H bond in the

Metabolic Pathways & Mechanisms[3][4][5][6]

Understanding the specific degradation pathways is critical for interpreting stability data.

Cytochrome P450 Attack Vectors

The indole scaffold is prone to oxidation by Cytochrome P450 (CYP) enzymes. The presence of fluorine at C2 alters the "soft spots" of the molecule.

Mechanism A: The

"Metabolic Wall"

The C-F bond energy (~116 kcal/mol) renders the

-

Fate: The 2-

group blocks C2-oxidation. Metabolic pressure shifts to the benzene ring (C5/C6 hydroxylation) or the nitrogen (N-dealkylation if substituted). -

Result: Extended half-life (

), but potential for "metabolic switching" to toxic arene oxides on the benzene ring.

Mechanism B: The

"Slow Leak" (Oxidative Defluorination)

While the C-F bonds are stable, the C-H bond of the

-

H-Abstraction: CYP abstracts the

-hydrogen, forming a radical stabilized by the aromatic ring and fluorine lone pairs. -

Oxygen Rebound: The radical recombines with the hydroxyl group to form a gem-difluoro alcohol (

). -

HF Elimination: This intermediate is unstable and spontaneously eliminates HF to form an acyl fluoride (

). -

Hydrolysis: The acyl fluoride rapidly hydrolyzes to a carboxylic acid (

).

Note: Despite this pathway, the C-H bond in

Pathway Visualization

Caption: Comparative metabolic fate. The -CF3 group forces metabolism to distal sites, whereas -CF2H carries a specific risk of oxidative defluorination to a carboxylic acid.

Experimental Protocols

To rigorously evaluate the stability difference, a standard microsomal incubation must be paired with specific metabolite identification (MetID) to detect the unique "acid" metabolite of the

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

Reagents:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

, 0.4 U/mL G6PDH). -

Test Compound (10 mM DMSO stock).

-

Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Add test compound (final conc. 1

M, <0.1% DMSO). Pre-incubate at 37°C for 5 mins. -

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Stop Solution. -

Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to precipitate proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Calculation:

Metabolite Identification (MetID) Workflow

This step is crucial to distinguish ring hydroxylation (common to both) from defluorination (specific to

LC-MS/MS Configuration:

-

Column: C18 Reverse Phase (e.g., Waters HSS T3).

-

Mobile Phase: Water + 0.1% Formic Acid (A) / ACN + 0.1% Formic Acid (B).

-

Scan Mode: Full Scan / Data-Dependent MS2 (DDA).

Diagnostic Mass Shifts:

| Transformation | Mass Shift ( | Observed in | Observed in |

| Monohydroxylation | +16 Da | Yes (Ring) | Yes (Ring) |

| Defluorination to Acid | -20 Da ( | No | Yes (Diagnostic) |

| Glucuronidation | +176 Da | Yes (on -OH metabolite) | Yes |

Data Interpretation:

-

If the 2-

indole shows a metabolite with M-20 Da (or M+16-36 approx depending on ionization), it confirms oxidative defluorination. -

If the primary metabolite is M+16 Da for both, the

is acting as a stable bioisostere, and the ring is the soft spot.

Decision Framework

Use this logic flow to select the appropriate fluorinated indole for your lead series.

Caption: Decision logic for medicinal chemists. CF2H is preferred when H-bonding or lower lipophilicity is required, provided metabolic defluorination is not the primary clearance route.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

-

Xing, L., et al. (2015). Novel Insights into the Metabolic Stability of Fluorinated Drug Candidates. Chemical Research in Toxicology.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Ullah, N., et al. (2018). Metabolism of Fluorine-Containing Drugs. Annual Reports in Medicinal Chemistry.

Sources

Application Note: One-Pot Synthesis of 2-Difluoromethyl-3-Substituted Indoles via Radical Cascade Cyclization

Abstract & Strategic Value

The incorporation of the difluoromethyl group (

This Application Note details a robust, one-pot radical cascade cyclization protocol for synthesizing 2-difluoromethyl-3-substituted indoles from readily available 2-alkynylarylamines. Unlike traditional multi-step methods that require pre-functionalized indole cores, this protocol builds the heterocycle and installs the fluoroalkyl group simultaneously.

Key Advantages[1][2]

-

Step Economy: Convergent synthesis from acyclic precursors.

-

Regiocontrol: Exclusive formation of the C2-

bond. -

Substrate Versatility: The C3 substituent is determined by the internal alkyne precursor (R-group), allowing for rapid library generation (Alkyl, Aryl, Heteroaryl).

-

Reagent Stability: Utilizes the shelf-stable Langlois reagent (

) as the radical source.

Chemical Mechanism & Rationale[3][4][5][6][7][8]

The transformation proceeds via a silver-catalyzed oxidative radical cyclization. Understanding the mechanistic causality is essential for troubleshooting and optimizing substrate performance.

Mechanistic Pathway

-

Radical Generation: Oxidative desulfinylation of sodium difluoromethanesulfinate (

) by the oxidant (typically persulfate) and Ag(I) catalyst generates the electrophilic difluoromethyl radical ( -

Regioselective Addition: The

radical selectively adds to the C-C triple bond of the 2-alkynylarylamine. Electronic bias and steric factors favor addition at the distal carbon (C2 position relative to the future indole), generating a vinyl radical intermediate at the proximal carbon (C3). -

Intramolecular Cyclization: The resulting vinyl radical undergoes rapid 5-exo-dig (or 6-endo-dig followed by rearrangement) cyclization onto the pendant amine/amide nitrogen.

-

Oxidative Aromatization: The cyclic intermediate is oxidized (losing a proton and an electron) to restore aromaticity, yielding the final indole product.

Figure 1: Mechanistic flow of the silver-catalyzed radical cascade. The critical step is the regioselective radical attack on the alkyne.

Experimental Protocol

Target: Synthesis of 3-phenyl-2-(difluoromethyl)-1H-indole. Scale: 0.5 mmol (adaptable to gram-scale).

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | CAS No. |

| 2-(Phenylethynyl)aniline | 1.0 | Substrate | 13206-36-5 |

| 3.0 | Radical Source (Langlois) | 24308-84-7 | |

| 0.2 | Catalyst | 7761-88-8 | |

| 2.0 | Oxidant | 7727-21-1 | |

| 2.0 | Base (Buffer) | 144-55-8 | |

| DCM / | 2:1 v/v | Solvent System | - |

Step-by-Step Methodology

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(phenylethynyl)aniline (0.5 mmol, 96.6 mg),

(1.5 mmol, 231 mg), -

Solvent Addition: Add Dichloromethane (DCM, 4 mL) and distilled water (2 mL). The biphasic system aids in solubilizing the inorganic salts while dissolving the organic substrate.

-

Catalyst Addition: Add

(0.1 mmol, 17 mg) last.-

Note: Silver salts are light-sensitive. It is recommended to wrap the flask in aluminum foil, although strict exclusion of light is not always mandatory for this specific radical process.

-

-

Reaction: Seal the flask (septum or cap) and stir vigorously at room temperature (25 °C) for 12–24 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 5:1). The starting alkyne is usually less polar than the indole product. Look for the disappearance of the alkyne spot.

-

-

Workup:

-

Dilute the mixture with DCM (10 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers, wash with brine, and dry over anhydrous

.

-

-

Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: Hexane

5% EtOAc/Hexane). -

Characterization: The product should be a solid. Confirm structure via

NMR (look for the characteristic triplet of the

Data Analysis & Scope

The following table summarizes expected yields based on the electronic nature of the C3-substituent (derived from the internal alkyne R-group).

| Entry | R-Group (C3 Substituent) | Electronic Nature | Expected Yield | Notes |

| 1 | Phenyl ( | Neutral | 75–85% | Standard benchmark. |

| 2 | 4-Methoxyphenyl ( | Electron-Donating | 70–80% | Facile oxidation. |

| 3 | 4-Fluorophenyl ( | Electron-Withdrawing | 70–80% | Good tolerance. |

| 4 | Alkyl ( | Aliphatic | 50–65% | Slightly lower yields due to competing H-abstraction. |

| 5 | Ester ( | Strong EWG | < 40% | Radical addition is less favorable; requires heating (60°C). |

Troubleshooting Guide

-

Low Conversion: If the reaction stalls, add an additional 1.0 equiv of

and 0.5 equiv of oxidant. Radical species have short half-lives and may be consumed by side reactions. -

Byproducts: If 2-sulfonyl indoles are observed (rare with Langlois reagent but possible), ensure the temperature is kept at RT. Higher temperatures favor sulfonyl radical trapping over desulfinylation.

Advanced Workflow: Sequential One-Pot Functionalization

For researchers requiring 3-halo derivatives (for subsequent cross-coupling), the protocol can be modified. Instead of an internal alkyne, use a terminal alkyne (2-ethynylaniline) to generate the 2-difluoromethyl-3-unsubstituted indole, followed by in situ halogenation.

Figure 2: Decision tree for generating 3-functionalized scaffolds. The 3-iodo intermediate is a "universal donor" for medicinal chemistry arrays.

References

-

Primary Method (Radical Cascade): Li, Y., et al. "Silver-Catalyzed Cascade Difluoromethylation/Cyclization of 2-Alkynylarylamines: A Direct Approach to 2-Difluoromethylindoles." Organic Letters, 2014 , 16(6), 1744–1747. [Link]

-

Alternative Method (Gem-difluoroalkenes)

-Difluoro-o-sulfonamidostyrenes." Organic Letters, 2017 , 19(16), 4283–4286. [Link] -

Medicinal Chemistry Context (Bioisosteres): Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. [Link]

-

Properties of CF2H (H-Bond Donor): Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017 , 60(2), 797–804. [Link][3]

Sources

Application Notes and Protocols for the Introduction of Difluoromethyl Groups into Indole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of the difluoromethyl (CF₂H) group into indole-containing molecules represents a paramount objective in modern medicinal chemistry. This unique moiety, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The introduction of the CF₂H group can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets.[3] This guide provides a comprehensive overview of the principal reagents and methodologies for the difluoromethylation of indoles, complete with detailed protocols and mechanistic insights to empower researchers in this critical area of drug discovery.

Strategic Approaches to Indole Difluoromethylation

The introduction of a difluoromethyl group onto the indole scaffold can be achieved through several distinct chemical strategies, primarily categorized by the nature of the difluoromethylating agent: radical, electrophilic, and nucleophilic. The choice of methodology is dictated by the desired regioselectivity (N-1, C-2, or C-3 position), the electronic and steric properties of the indole substrate, and the compatibility with existing functional groups.

The indole nucleus presents multiple sites for functionalization, with the C-3 position being the most nucleophilic and typically the most reactive towards electrophiles. The C-2 position can be functionalized, often through radical or metal-catalyzed processes, while the N-H bond can be readily substituted under basic conditions. Understanding the inherent reactivity of the indole core is crucial for selecting the appropriate difluoromethylation strategy.

Diagram: Regioselectivity in Indole Functionalization

Caption: Regioselectivity of difluoromethylation on the indole scaffold.

Radical Difluoromethylation: A Versatile Approach

Radical difluoromethylation has emerged as a powerful and versatile strategy for the C-H functionalization of indoles, particularly at the C-2 position. These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then undergoes addition to the electron-rich indole ring.

Reagents for Radical Difluoromethylation

A variety of reagents have been developed for the generation of the •CF₂H radical, each with its own advantages and specific activation methods.

| Reagent | Precursor | Activation Method | Key Features |

| Sodium Difluoromethanesulfinate | HCF₂SO₂Na | Oxidative (electrochemical, chemical oxidants), Photocatalytic | Readily available, stable solid. Versatile activation methods.[4] |

| (Difluoromethyl)triphenylphosphonium Bromide | [Ph₃PCF₂H]Br | Photocatalytic | Bench-stable solid.[5] |

| Difluoromethyl Tetrazole Sulfone | - | Photoinduced EDA complex formation | Catalyst-free under visible light. |

| [Bis(difluoroacetoxy)iodo]benzene | PhI(O₂CCHF₂)₂ | Visible-light induced | Shelf-stable and easily accessible.[6] |

| Chlorodifluoromethane (Freon-22) | CHClF₂ | Photocatalytic with tertiary amine-borane | Inexpensive industrial chemical.[7][8] |

Mechanistic Insights into Radical C-2 Difluoromethylation

The preferential C-2 selectivity observed in many radical difluoromethylation reactions of indoles can be attributed to the stability of the resulting radical intermediate. Following the addition of the •CF₂H radical to the C-3 position, a more stable radical is formed at the C-2 position, which is stabilized by the adjacent nitrogen atom. This intermediate is then oxidized and deprotonated to afford the C-2 difluoromethylated indole.

Diagram: General Mechanism of Radical C-2 Difluoromethylation

Caption: Proposed mechanism for radical C-2 difluoromethylation of indole.

Experimental Protocols

This protocol describes a green and efficient electrochemical method for the C-2 difluoromethylation of indoles without the need for a catalyst or chemical oxidant.[9]

-

Materials:

-

Indole substrate (0.5 mmol)

-

Sodium difluoromethanesulfinate (HCF₂SO₂Na) (1.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

-

Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) (0.5 mmol, 1.0 equiv) as the electrolyte

-

Undivided electrochemical cell equipped with a carbon plate anode and a platinum plate cathode.

-

-

Procedure:

-

To the undivided electrochemical cell, add the indole substrate, sodium difluoromethanesulfinate, and tetrabutylammonium tetrafluoroborate.

-

Add anhydrous DMF to dissolve the reagents.

-

Immerse the carbon anode and platinum cathode into the solution.

-

Apply a constant current of 10 mA and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

This protocol utilizes a readily available organic photosensitizer, Rose Bengal, for the C-H difluoromethylation of heterocycles under visible light irradiation.[10]

-

Materials:

-

Indole substrate (0.2 mmol)

-

Sodium difluoromethanesulfinate (HCF₂SO₂Na) (0.4 mmol, 2.0 equiv)

-

Rose Bengal (2-5 mol%)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)

-

Schlenk tube equipped with a magnetic stir bar

-

Green LED light source

-

-

Procedure:

-

To the Schlenk tube, add the indole substrate, sodium difluoromethanesulfinate, and Rose Bengal.

-

Add anhydrous DMSO and degas the mixture with argon for 10 minutes.

-

Seal the tube and place it in front of a green LED light source, ensuring efficient irradiation.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Electrophilic Difluoromethylation

Electrophilic difluoromethylation reagents are designed to deliver a "CF₂H⁺" equivalent to nucleophilic substrates. For indoles, this typically results in substitution at the electron-rich C-3 position.

Electrophilic Difluoromethylating Reagents

The development of stable and effective electrophilic difluoromethylating reagents has been a significant challenge. S-(Difluoromethyl)diarylsulfonium salts, analogous to the well-known Umemoto's reagents for trifluoromethylation, have emerged as promising candidates.[11]

| Reagent | Structure | Key Features |

| S-(Difluoromethyl)diarylsulfonium salts | [Ar₂S-CF₂H]⁺X⁻ | Bench-stable crystalline solids. Reactivity can be tuned by modifying the aryl groups.[11] |

Mechanistic Considerations

The reaction of an indole with an S-(difluoromethyl)diarylsulfonium salt proceeds via a standard electrophilic aromatic substitution mechanism. The highly electrophilic sulfur atom facilitates the transfer of the difluoromethyl group to the nucleophilic C-3 position of the indole, forming a sigmacomplex intermediate. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the C-3 difluoromethylated product.

Diagram: Electrophilic C-3 Difluoromethylation

Caption: Mechanism of electrophilic C-3 difluoromethylation of indole.

Experimental Protocol

-

Materials:

-

Indole substrate (0.5 mmol)

-

S-(Difluoromethyl)diarylsulfonium tetrafluoroborate (0.6 mmol, 1.2 equiv)

-

Anhydrous Dichloromethane (DCM) (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the indole substrate in anhydrous DCM.

-

Add the S-(difluoromethyl)diarylsulfonium salt in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation involves the reaction of an indole derivative, typically activated at the nitrogen, with a reagent that delivers a "CF₂H⁻" synthon. This approach is primarily used for the N-difluoromethylation of indoles.

Reagents for Nucleophilic Difluoromethylation

| Reagent | Structure | Key Features |

| (Difluoromethyl)trimethylsilane | TMSCF₂H | Requires a fluoride source (e.g., CsF, TBAF) for activation.[12] |

| Chlorodifluoromethane (Freon-22) | CHClF₂ | Gaseous reagent, requires basic conditions.[7][13] |

Mechanistic Pathway

For N-difluoromethylation, the indole is first deprotonated with a base to form the corresponding indole anion. This nucleophilic anion then attacks the difluoromethylating agent. In the case of TMSCF₂H, a fluoride source activates the silicon center, facilitating the transfer of the difluoromethyl group. With CHClF₂, the reaction likely proceeds through the in-situ generation of difluorocarbene (:CF₂), which is then trapped by the indole anion.

Diagram: N-Difluoromethylation of Indole

Caption: General scheme for the N-difluoromethylation of indole.

Experimental Protocol

-

Safety Note: Chlorodifluoromethane is a gas and should be handled in a well-ventilated fume hood. Appropriate safety precautions for handling pressurized gas cylinders should be followed.

-

Materials:

-

Indole substrate (10 mmol)

-

Potassium hydroxide (KOH) (50% aqueous solution, 60 g)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Chlorodifluoromethane (Freon-22) gas

-

-

Procedure:

-

To a vigorously stirred mixture of the indole substrate in THF and the 50% aqueous KOH solution, bubble chlorodifluoromethane gas through the solution at room temperature.

-

Continue the gas addition and stirring for 2-3 hours, or until gas absorption ceases.

-

Monitor the reaction by TLC.

-

Upon completion, carefully add water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel. To prevent decomposition of the product on silica, it is recommended to add 1% triethylamine to the eluent.[13]

-

Safety and Handling of Difluoromethylating Reagents

Many difluoromethylating reagents require careful handling due to their reactivity, potential toxicity, or physical state.[3]

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pressurized Gases (e.g., Freon-22): Ensure that gas cylinders are properly secured and that regulators and tubing are in good condition. Be aware of the potential for leaks.

-

Reactive Reagents: Some reagents, such as sulfonium salts, can be moisture-sensitive. Store them in a desiccator and handle them under an inert atmosphere.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The difluoromethylation of indoles is a rapidly evolving field with a diverse array of reagents and methodologies at the disposal of the modern medicinal chemist. The choice of the optimal strategy depends on the desired regioselectivity, substrate scope, and functional group tolerance. Radical-based methods offer excellent opportunities for C-2 functionalization, while electrophilic reagents provide a direct route to C-3 substituted indoles. Nucleophilic approaches are well-suited for N-difluoromethylation. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively incorporate the valuable difluoromethyl moiety into indole scaffolds, thereby accelerating the discovery and development of novel therapeutics.

References

-

Li, Y., et al. (2021). Visible-Light Photocatalytic Tri- and Difluoroalkylation Cyclizations: Access to a Series of Indole[2,1-a]isoquinoline Derivatives in Continuous Flow. Organic Letters, 23(6), 2236–2241. [Link]

-

Behera, M., et al. (2024). Electrochemically Promoted Regioselective C3-H Trifluoro/Difluoromethylation of 2H-Indazoles at Room Temperature. Synlett, 35(15), 2547-2553. [Link]

-

Zhang, D., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21(21), 4445-4449. [Link]

-

Wang, X., et al. (2021). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Organic & Biomolecular Chemistry, 19(4), 749-760. [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 255-256, 110003. [Link]

-

Sahu, A. K., et al. (2021). Electrochemical Tri- and Difluoromethylation-Triggered Cyclization Accompanied by the Oxidative Cleavage of Indole Derivatives. Chemistry – A European Journal, 27(21), 6522-6528. [Link]

-

O'Hagan, D. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7037-7052. [Link]

-

Zhang, Z., et al. (2025). Visible-Light-Induced Difluoromethylation/Cyclization of 1-Acryloyl-2-cyanoindoles by [Bis(difluoroacetoxy)iodo]benzene under Catalyst-Free Conditions. Synlett, 36(09), 1540-1544. [Link]

-

Wang, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 146(12), 8572–8580. [Link]

-

Wang, Y., et al. (2022). Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light. Organic Chemistry Frontiers, 9(1), 107-112. [Link]

-

Wang, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 146(12), 8572–8580. [Link]

-